molecular formula C10H7F3N2 B1271883 8-(Trifluoromethyl)quinolin-4-amine CAS No. 243977-15-3

8-(Trifluoromethyl)quinolin-4-amine

Cat. No.: B1271883
CAS No.: 243977-15-3
M. Wt: 212.17 g/mol
InChI Key: JTMLOHYYNHRKTF-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)quinolin-4-amine is a fluorinated quinoline derivative with the molecular formula C10H7F3N2. This compound is characterized by the presence of a trifluoromethyl group at the 8th position and an amine group at the 4th position of the quinoline ring. The incorporation of fluorine atoms into organic molecules often enhances their biological activity and stability, making this compound a compound of significant interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)quinolin-4-amine typically involves the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, leading to the formation of 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones. These intermediates can then be converted into 4-bromo-2-(trifluoromethyl)quinolines, which undergo further reactions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 8-(Trifluoromethyl)quinolin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-(Trifluoromethyl)quinolin-4-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 8-(Trifluoromethyl)quinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the trifluoromethyl and amine groups enhances its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

8-(trifluoromethyl)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7/h1-5H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMLOHYYNHRKTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371050
Record name 8-(trifluoromethyl)quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243977-15-3
Record name 8-(trifluoromethyl)quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 243977-15-3
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